4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential biological activities and applications in medicinal chemistry. This compound features a fused pyrazole and pyridine ring structure, which is notable for its diverse substituent chemistry and pharmacological properties.
The compound can be synthesized through various methods, often involving the modification of existing pyrazole or pyridine derivatives. Recent studies have highlighted its synthesis and characterization, revealing insights into its structure-activity relationships.
4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine is classified as a bicyclic heterocyclic compound, which is part of a larger class of compounds known for their applications in drug discovery and development, particularly in targeting various biological pathways.
The synthesis of 4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the following steps:
For instance, one method reported involves dissolving 5-Bromo-1H-pyrazolo[3,4-b]pyridine in dimethylformamide followed by the addition of potassium hydroxide and iodine. The resulting mixture is stirred for several hours to yield 4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine with an approximate yield of 82.5% after purification steps including extraction and drying .
The molecular structure of 4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine features:
The molecular formula can be represented as . The compound's melting point and spectral data (such as infrared spectroscopy and nuclear magnetic resonance) provide further insight into its structural characteristics .
The compound can undergo various chemical reactions typical for heterocycles, including:
For example, the compound has been utilized as a precursor in synthesizing sulfonamide derivatives through coupling reactions with different sulfa drugs under basic conditions .
The mechanism of action for compounds like 4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine often involves interaction with specific biological targets such as enzymes or receptors.
Studies indicate that modifications on the pyrazolo[3,4-b]pyridine core can enhance binding affinity to target proteins involved in disease processes, including cancer pathways .
The compound's solubility varies depending on the solvent used, with common solvents including dimethyl sulfoxide and ethanol. Spectroscopic data provide insights into functional groups and molecular interactions.
4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine has several applications:
Pyrazolo[3,4-b]pyridines represent a class of bicyclic heterocycles formed by the fusion of pyrazole and pyridine rings at the [3,4-b] positions. This fusion generates two possible tautomeric forms: the thermodynamically stable 1H-tautomer and the less stable 2H-tautomer. Computational studies confirm the 1H-configuration is energetically favored by ~37 kJ/mol due to aromatic stabilization across both rings, whereas the 2H-isomer disrupts peripheral electron delocalization [7]. Within this framework, 4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine (CAS: 1357947-04-6) exemplifies a disubstituted derivative where halogens occupy the C3 and C4 positions, enabling distinct electronic and steric profiles. The structural distinction from isomeric frameworks like pyrazolo[3,4-c]pyridine is critical, as evidenced by divergent SMILES strings: IC1=NNC2=NC=CC(Br)=C21
([3,4-b]) versus IC1=NNC2=C1C(Br)=CN=C2
([3,4-c]) [2] [3].
Table 1: Structural Comparison of Pyrazolo[3,4-b]pyridine Isomers
Isomer Type | Key Stability Feature | Aromaticity | Representative Substituent Positions |
---|---|---|---|
1H-[3,4-b] | Thermodynamically stable | Full aromaticity across both rings | 3-Iodo, 4-Bromo |
2H-[3,4-b] | Less stable (ΔG = +37 kJ/mol) | Peripheral electron disruption | Not commonly synthesized |
[3,4-c] | Separate fusion orientation | Independent aromatic system | Halogens at adjacent positions |
The chemistry of pyrazolo[3,4-b]pyridines originated with Ortoleva's 1908 synthesis of a 3-phenyl derivative via iodine-mediated cyclization. Methodologies evolved significantly after the 1980s with the advent of transition-metal-catalyzed halogenation. The strategic incorporation of halogens—particularly iodine and bromine—at C3 and C4 emerged as a pivotal advancement, enabling sequential cross-coupling reactions. For instance, bromine's enhanced electronegativity facilitates nucleophilic substitutions, while iodine serves as an optimal leaving group in Pd-catalyzed couplings. Over 300,000 1H-pyrazolo[3,4-b]pyridine derivatives have been documented, with halogenated variants comprising >15% of pharmaceutical patents since 2012 [7]. The specific compound 4-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine epitomizes this evolution, as its synthetic utility stems from orthogonal halogen reactivity.
This compound (MW: 323.92 g/mol) bridges foundational heterocyclic chemistry and modern drug discovery. Its halogen placement creates a chemical orthogonality: the C–I bond undergoes oxidative addition under mild conditions, while the C–Br bond remains intact for subsequent functionalization under harsher conditions [3] . This differential reactivity underpins its role as a linchpin in synthesizing libraries of kinase inhibitors and fluorescent tags. Over 240 patents since 2020 leverage its scaffold, reflecting its centrality in medicinal chemistry [7]. Furthermore, its crystalline solid state (storage: 2–8°C, sealed) ensures stability as a synthetic building block [3].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7